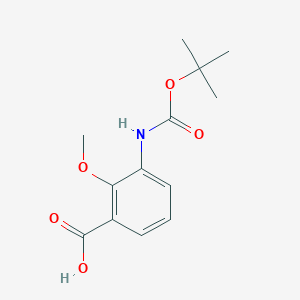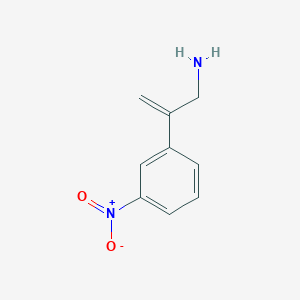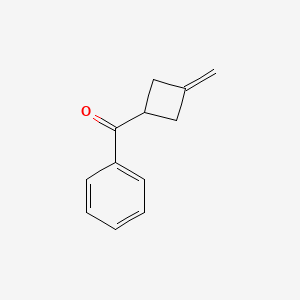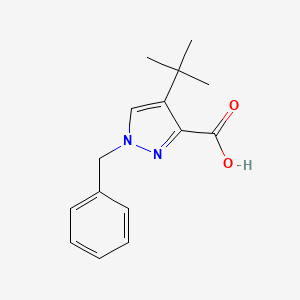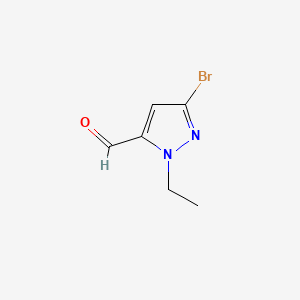
3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound that contains a pyrazole ring substituted with a bromine atom at the third position, an ethyl group at the first position, and an aldehyde group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-ethyl-1H-pyrazole-5-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require careful control of temperature and reaction time to achieve high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation Reactions: These reactions often require acidic or basic catalysts and solvents like ethanol or methanol.
Major Products
Substitution Reactions: Products include various substituted pyrazoles.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.
Condensation Reactions: Products include imines and hydrazones.
Aplicaciones Científicas De Investigación
3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the design of probes and inhibitors for studying biological processes.
Agrochemicals: It can be used in the synthesis of compounds with potential herbicidal or pesticidal activity.
Mecanismo De Acción
The mechanism of action of 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and aldehyde group can form covalent bonds or participate in non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-bromo-1-ethyl-1H-pyrazole-5-carboxylate: Similar structure but with an ester group instead of an aldehyde group.
Uniqueness
3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrazole ring
Propiedades
Número CAS |
2803863-68-3 |
|---|---|
Fórmula molecular |
C6H7BrN2O |
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
5-bromo-2-ethylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-5(4-10)3-6(7)8-9/h3-4H,2H2,1H3 |
Clave InChI |
PBAKAQGBUYYVQW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


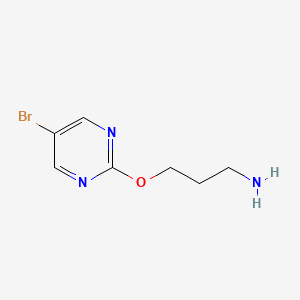
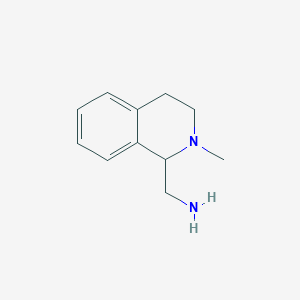
![5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine](/img/structure/B13546860.png)
aminehydrochloride](/img/structure/B13546862.png)


![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
aminehydrochloride](/img/structure/B13546896.png)
